molecular formula C20H21Cl3N2O4S B4134958 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B4134958
M. Wt: 491.8 g/mol
InChI Key: ZOCYGDSAZZTLEI-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound that has garnered significant interest in scientific research This compound is known for its unique chemical structure, which includes a combination of chloro, cyclohexylamino, sulfonyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-chloro-4-[(cyclohexylamino)sulfonyl]phenol: This intermediate is synthesized by reacting 2-chlorophenol with cyclohexylamine and a sulfonyl chloride reagent under controlled conditions.

    Formation of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetic acid: The intermediate is then reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.

    Coupling with 2,6-dichloroaniline: Finally, the acetic acid derivative is coupled with 2,6-dichloroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as inflammation or cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide: This compound shares a similar core structure but has a different substituent on the nitrogen atom.

    2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-difluorophenyl)acetamide: This compound has fluorine atoms instead of chlorine atoms on the phenyl ring.

Uniqueness

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl3N2O4S/c21-15-7-4-8-16(22)20(15)24-19(26)12-29-18-10-9-14(11-17(18)23)30(27,28)25-13-5-2-1-3-6-13/h4,7-11,13,25H,1-3,5-6,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCYGDSAZZTLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=C(C=CC=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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